molecular formula C8H8BrI B1524123 1-Bromo-2-ethyl-4-iodobenzene CAS No. 1160573-87-4

1-Bromo-2-ethyl-4-iodobenzene

Cat. No.: B1524123
CAS No.: 1160573-87-4
M. Wt: 310.96 g/mol
InChI Key: KOAOHJCNSAAUSK-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-iodobenzene is an organic compound with the molecular formula C8H8BrI. It is a halogenated aromatic hydrocarbon, featuring a benzene ring substituted with a bromine atom at the first position, an ethyl group at the second position, and an iodine atom at the fourth position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-iodobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination and iodination of ethylbenzene. The reaction typically requires the use of bromine (Br2) and iodine (I2) in the presence of a catalyst such as iron (III) chloride (FeCl3) or aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethyl-4-iodobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or alkoxides replace the halogen atoms.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce diethylbenzenes or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of phenols, ethers, or other substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-ethyl-4-iodobenzene has various scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

  • Biology: The compound can be employed in biological studies to investigate the effects of halogenated aromatic compounds on biological systems.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-bromo-2-ethyl-4-iodobenzene exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile or nucleophile, participating in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

1-Bromo-2-ethyl-4-iodobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-ethylbenzene and 1-iodo-2-ethylbenzene. its unique combination of bromine and iodine atoms at specific positions on the benzene ring distinguishes it from these compounds. The presence of both halogens can influence its reactivity and chemical properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-bromo-2-ethyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAOHJCNSAAUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679224
Record name 1-Bromo-2-ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-87-4
Record name 1-Bromo-2-ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-ethyl-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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